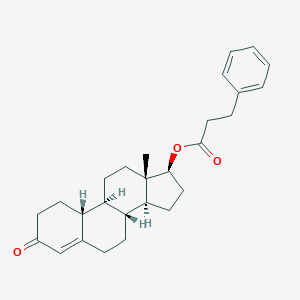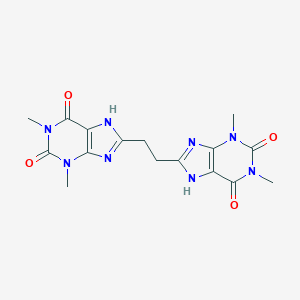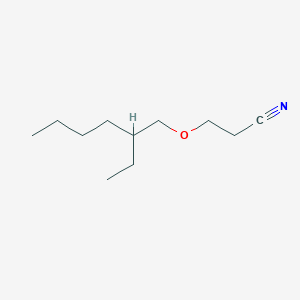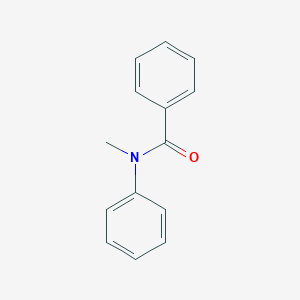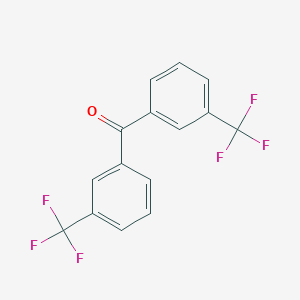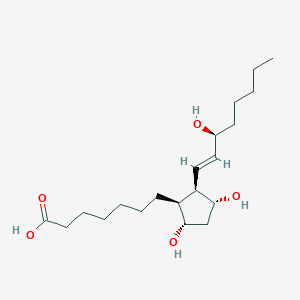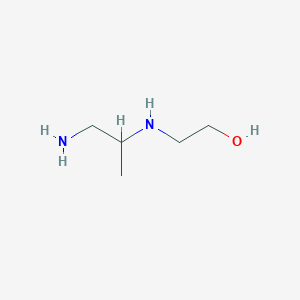
Hydroxyethylpropylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyethylpropylenediamine (HEPD) is a chemical compound that belongs to the family of polyamines. It is a colorless liquid with a molecular weight of 146.22 g/mol. HEPD is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Hydroxyethylpropylenediamine is not fully understood. It is believed that Hydroxyethylpropylenediamine interacts with biological membranes and disrupts their structure and function. Hydroxyethylpropylenediamine has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It is also known to bind to DNA and RNA, which may affect their replication and transcription.
Biochemische Und Physiologische Effekte
Hydroxyethylpropylenediamine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Hydroxyethylpropylenediamine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells. It has been suggested that Hydroxyethylpropylenediamine may have potential therapeutic applications in the treatment of cancer and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxyethylpropylenediamine has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Hydroxyethylpropylenediamine is also relatively non-toxic and has low environmental impact. However, Hydroxyethylpropylenediamine has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, which may affect the experimental results. Hydroxyethylpropylenediamine also has a short half-life, which means that it may degrade quickly in biological systems.
Zukünftige Richtungen
Hydroxyethylpropylenediamine has many potential future directions in scientific research. It can be used as a building block for the synthesis of new polymers and biomaterials. Hydroxyethylpropylenediamine can also be used as a chelating agent for the removal of heavy metals from contaminated soil and water. Additionally, Hydroxyethylpropylenediamine has potential applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of Hydroxyethylpropylenediamine and to explore its potential therapeutic applications.
Synthesemethoden
Hydroxyethylpropylenediamine is synthesized by the reaction of propylene oxide with ethylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The yield of Hydroxyethylpropylenediamine depends on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Hydroxyethylpropylenediamine is widely used in scientific research as a reagent for the synthesis of polymers, surfactants, and other organic compounds. It is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. Hydroxyethylpropylenediamine has been studied extensively for its antifungal, antibacterial, and antiviral properties. It has also been used as a chelating agent for the removal of heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
10138-74-6 |
|---|---|
Produktname |
Hydroxyethylpropylenediamine |
Molekularformel |
C5H14N2O |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
InChI-Schlüssel |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
Kanonische SMILES |
CC(CN)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)
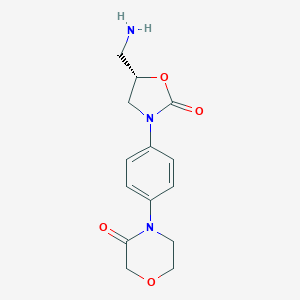
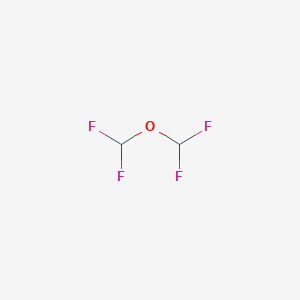
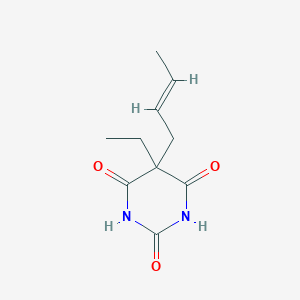
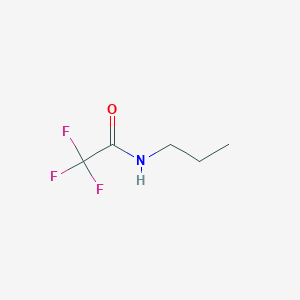
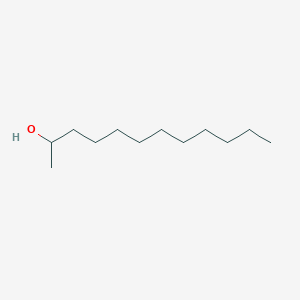
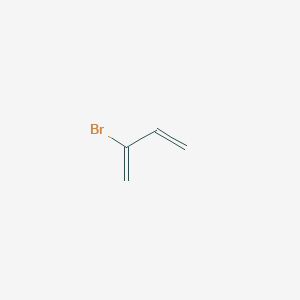
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
